

purity analysis of t-Boc-Aminooxy-pentane-amine

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-pentane-amine

Cat. No.: B13706145

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An In-Depth Technical Guide to the Purity Analysis of t-Boc-Aminooxy-pentane-amine

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible research. **t-Boc-Aminooxy-pentane-amine**, a bifunctional linker containing a protected aminooxy group and a primary amine, is a valuable tool in bioconjugation and medicinal chemistry. Its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final constructs. This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of **t-Boc-Aminooxy-pentane-amine**, complete with detailed experimental protocols and data interpretation.

Overview of Analytical Techniques

The purity of **t-Boc-Aminooxy-pentane-amine** can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The primary methods include:

- **High-Performance Liquid Chromatography (HPLC):** A quantitative technique to separate the main compound from its impurities based on polarity.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides structural confirmation and can be used for quantitative purity assessment (qNMR).
- **Mass Spectrometry (MS):** Confirms the molecular weight of the target compound and helps in the identification of impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic method, particularly useful for identifying volatile impurities, though derivatization of the polar functional groups is often necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of **t-Boc-Aminooxy-pentane-amine**. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[\[1\]](#)[\[2\]](#)
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes.[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Column Temperature: 30 °C.[\[1\]](#)[\[2\]](#)
- Detection: UV at 210 nm.[\[1\]](#) The Boc group provides some UV absorbance at lower wavelengths.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve approximately 1 mg/mL of **t-Boc-Aminooxy-pentane-amine** in the initial mobile phase composition (e.g., 95:5 A:B).

Data Presentation: HPLC Purity Analysis

Parameter	Value
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min
Detection	210 nm
Retention Time (Main Peak)	Illustrative: 12.5 min
Purity (Area %)	Illustrative: >98%

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. For **t-Boc-Aminoxy-pentane-amine**, both ^1H and ^{13}C NMR are valuable.

^1H NMR: A Definitive Confirmation

The most characteristic signal in the ^1H NMR spectrum of a Boc-protected amine is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm.^[3] The presence and integration of this peak are strong indicators of successful Boc protection.

Experimental Protocol: ^1H NMR

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Data Acquisition: Standard proton experiment.

Quantitative NMR (qNMR)

For a more precise purity assessment, quantitative ^1H NMR (qNMR) can be employed. This technique involves adding a certified internal standard with a known concentration to the sample. By comparing the integral of a specific proton signal from the analyte to that of the internal standard, the absolute purity of the analyte can be determined.^[4]

Data Presentation: NMR Analysis

Data Presentation: NMR Analysis				
Nucleus	Illustrative Chemical Shift (ppm)	Multiplicity	Integration	Assignment
^1H	~3.4	t	2H	-CH ₂ -ONH-Boc
~2.7	t	2H	-CH ₂ -NH ₂	
~1.6	m	2H	-CH ₂ -CH ₂ -ONH- Boc	
~1.5	m	2H	-CH ₂ -CH ₂ -NH ₂	
~1.4	s	9H	-C(CH ₃) ₃	
~1.3	m	2H	-CH ₂ -CH ₂ -CH ₂ -	
^{13}C	~156	Carbonyl of Boc group		
~80	Quaternary carbon of Boc group			
Multiple peaks in the aliphatic region		Pentane chain carbons		

Note: Chemical shifts are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and GC-MS

Mass spectrometry is essential for confirming the molecular weight of **t-Boc-Aminooxy-pentane-amine**. Direct infusion Electrospray Ionization (ESI) is a suitable method. GC-MS can also be used, but may require derivatization of the primary amine and aminooxy groups to increase volatility.

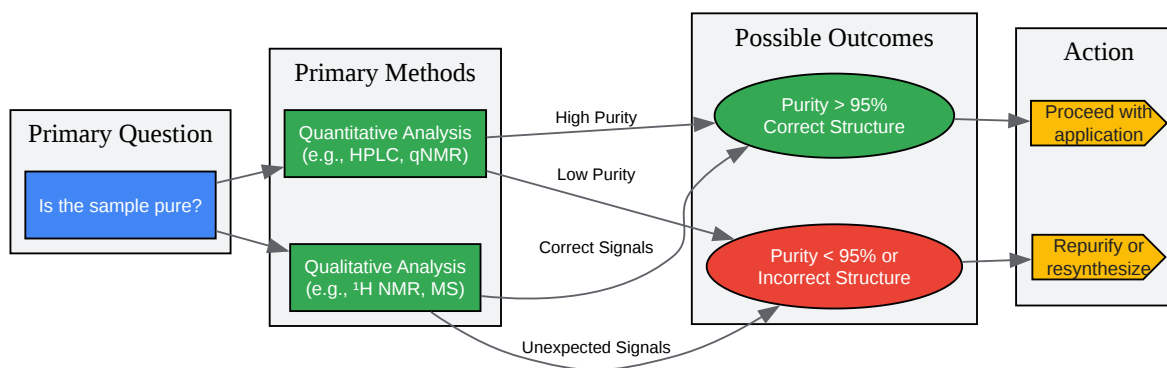
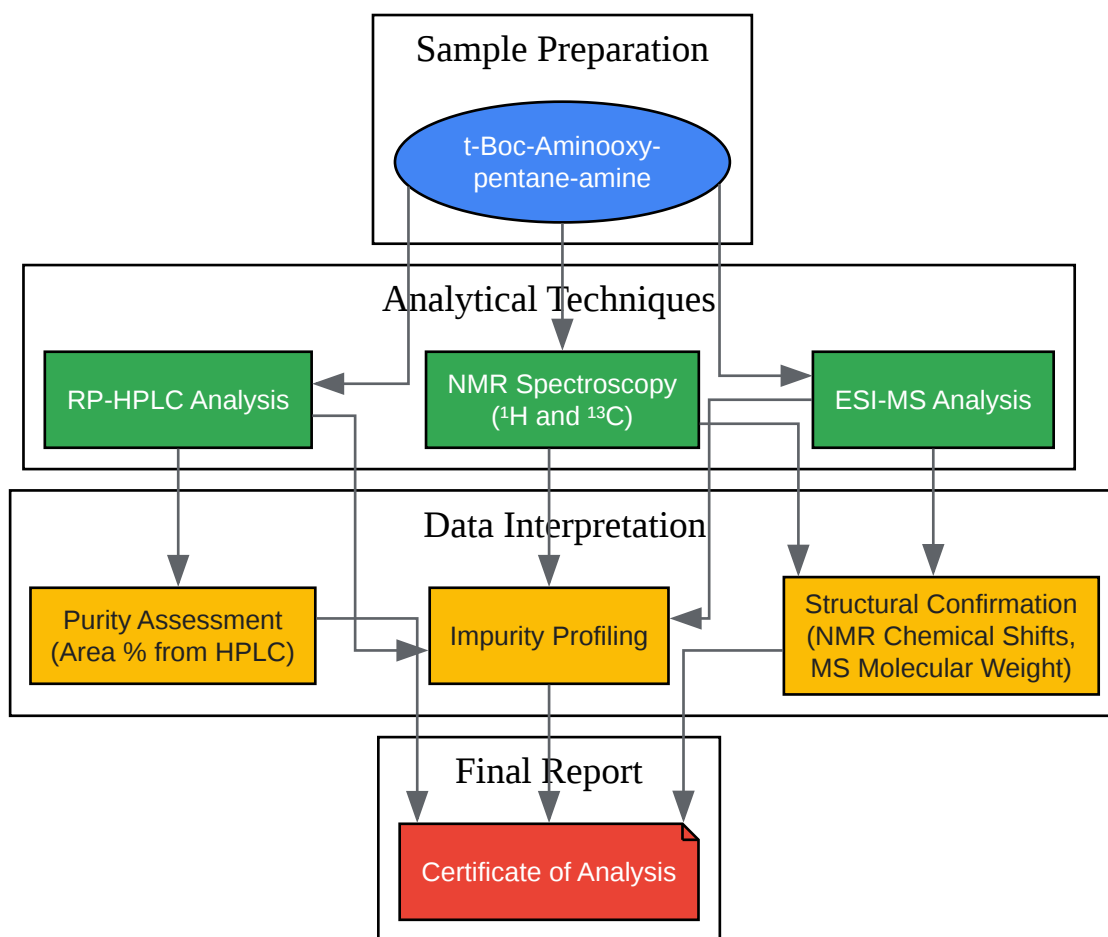
Experimental Protocol: ESI-MS

- Instrumentation: A mass spectrometer with an ESI source.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis Mode: Positive ion mode is expected to show the protonated molecule $[M+H]^+$.

Data Presentation: Mass Spectrometry

Ionization Mode	Calculated m/z for $C_{10}H_{22}N_2O_3$	Observed m/z $[M+H]^+$
ESI+	218.16	Illustrative: 219.2

Experimental Workflow for Purity Analysis



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